マルベロフランC

概要

説明

Mulberrofuran C Synthesis Analysis

The synthesis of mulberrofuran C involves a biomimetic intermolecular Diels-Alder cycloaddition, which is a key step in the formation of heptamethyl ethers of mulberry Diels-Alder adducts like chalcomoracin and mulberrofuran J. This reaction requires a dehydroprenylphenol diene derived from an isoprenoid-substituted phenolic compound and an alpha,beta-unsaturated alkene from a chalcone as the dienophile. The presence of a free phenol in the 2'-hydroxychalcone is critical for the success of the Diels-Alder reaction .

Molecular Structure Analysis

Mulberrofuran G and its isomer, isomulberrofuran G, are Diels-Alder-type adducts isolated from Morus alba L. Their structures were elucidated using extensive NMR and MS spectroscopic analyses. The mass spectrometric fragmentation study, particularly using high-resolution ESI multistage tandem mass spectrometry, revealed characteristic ions at m/z 451 and 439, which serve as diagnostic ions for these compounds .

Chemical Reactions Analysis

Mulberrofuran G has been shown to exhibit moderate activity in inhibiting hepatitis B virus (HBV) DNA replication. This biological activity is quantified by an IC50 value of 3.99 µM in vitro, indicating its potential as an antiviral agent . Additionally, mulberrofuran G has been identified as a potent inhibitor of the SARS-CoV-2 spike protein, suggesting its potential as a therapeutic agent against COVID-19 by inhibiting virus-cell adhesion and entry .

Physical and Chemical Properties Analysis

The physical and chemical properties of mulberrofurans are closely related to their molecular structure, which is characterized by the presence of a 2-arylbenzofuran core. This core is a result of the Diels-Alder reaction between chalcone derivatives and dehydroprenyl-2-arylbenzofuran derivatives. The optically active nature of some mulberrofurans, such as mulberrofurans K and O, indicates that they may exist in different enantiomeric forms . The neuroprotective effects of mulberrofuran G, as demonstrated in models of cerebral ischemia, are attributed to its ability to inhibit NOX4-mediated ROS generation and ER stress .

科学的研究の応用

Mulberrofuran C has a wide range of scientific research applications:

作用機序

Mulberrofuran C exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Neuroprotective Activity: It protects neurons from glutamate-induced cell death by modulating intracellular signaling pathways and reducing oxidative damage.

Safety and Hazards

When handling Mulberrofuran C, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Mulberrofuran C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Mulberrofuran C has been shown to inhibit the activity of matrix metalloproteinase-1 (MMP1), which is involved in the degradation of extracellular matrix components . Additionally, it interacts with superoxide dismutase type-1 (SOD1), enhancing its expression and thereby contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.

Cellular Effects

Mulberrofuran C exerts significant effects on various cell types and cellular processes. In human keratinocytes, it has been found to protect against UVB-induced photodamage by inhibiting MMP1 expression and enhancing collagen-1 (COL1A1) and β-catenin (CTNNB1) expression . This indicates its role in maintaining skin health and preventing photoaging. Furthermore, Mulberrofuran C has shown hepatoprotective effects in HepG2 cells by reducing oxidative stress and enhancing cell viability . These cellular effects underscore its potential therapeutic applications in dermatology and hepatology.

Molecular Mechanism

The molecular mechanism of Mulberrofuran C involves several pathways. It acts as an inhibitor of hepatitis A virus 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP), thereby hindering viral replication and transcription . Additionally, Mulberrofuran C modulates the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation . These molecular interactions elucidate the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mulberrofuran C have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity over extended periods Studies have shown that Mulberrofuran C retains its hepatoprotective and neuroprotective activities over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Mulberrofuran C vary with different dosages in animal models. At lower doses, it has been found to enhance cell viability and reduce oxidative stress in neuroblastoma cells . Higher doses may lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Mulberrofuran C is involved in several metabolic pathways. It is metabolized by enzymes such as phenylalanine ammonia-lyase and chalcone synthase, which are part of the phenylpropanoid and flavonoid biosynthetic pathways . These pathways contribute to the production of secondary metabolites with antioxidant and anti-inflammatory properties. The interaction of Mulberrofuran C with these enzymes underscores its role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, Mulberrofuran C is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances its bioavailability and efficacy in exerting its biological effects. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of Mulberrofuran C.

Subcellular Localization

Mulberrofuran C exhibits specific subcellular localization, which influences its activity and function. It is predominantly localized in the cytoplasm and interacts with organelles such as the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct Mulberrofuran C to specific compartments. This subcellular localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

準備方法

Synthetic Routes and Reaction Conditions

Mulberrofuran C can be synthesized through a thermal [4+2]-cycloaddition reaction between a chalcone and a dehydroprenyl diene . The presence of a hydrogen-bonded ortho hydroxyl substituent on the chalcone is essential for the Diels-Alder reactivity, as it lowers the reaction barrier and enhances the interaction between the diene and chalcone .

Industrial Production Methods

Industrial production of Mulberrofuran C primarily involves extraction from the branches and leaves of mulberry trees. The process includes drying and pulverizing the plant material, followed by solvent extraction and purification to obtain pure Mulberrofuran C .

化学反応の分析

Types of Reactions

Mulberrofuran C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced phenolic compounds.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted phenolic compounds, which can have different biological activities and properties.

類似化合物との比較

Mulberrofuran C is compared with other similar compounds, such as:

Mulberrofuran G: Another Diels-Alder-type adduct with similar neuroprotective activity.

Sanggenon G: A compound with comparable antioxidant and anti-inflammatory properties.

Kuwanon G: Known for its anti-Alzheimer’s disease and anti-cancer activities.

Mulberrofuran C stands out due to its unique combination of biological activities and its potential for diverse applications in medicine and industry.

特性

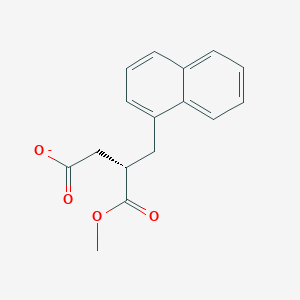

IUPAC Name |

[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGKDESIYCVAOP-UNTHUGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999250 | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77996-04-4 | |

| Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)